6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H22FN3O2 and its molecular weight is 355.413. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
The complex chemical structure of 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves multiple functional groups and rings, making it a candidate for various synthetic and structural studies. Synthesis and reactions involving similar pyrimidine diones have been explored, with a focus on regioselective synthesis and the generation of novel heterocycles. These studies provide insights into the chemical properties and potential applications of compounds with similar structures (Majumdar et al., 2001).
Photophysical and Electrochemical Properties
Compounds with diketopyrrolopyrrole (DPP) units, closely related to the given chemical structure, have been extensively studied for their photophysical and electrochemical properties. These studies highlight the potential of such compounds in optoelectronic applications, including solar cells and organic electronics. The high electron mobility and optical absorption coefficients of these DPP-based materials suggest their suitability for use in high-efficiency devices (Gupta et al., 2017).
Organic Synthesis and Medicinal Chemistry
The structural complexity and functional diversity of the given compound open avenues for its application in organic synthesis and medicinal chemistry. The synthesis and structure-activity relationships (SAR) of related thieno[2,3-d]pyrimidine derivatives have been studied, revealing their potential as receptor antagonists in treating reproductive diseases (Guo et al., 2003). Similarly, other pyrimidine dione derivatives have been evaluated for their antibacterial and antiviral activities, indicating the broad therapeutic potential of compounds within this chemical class (More et al., 2013).
Material Science and Catalysis
The given compound's structure, featuring a cyclohexene ring and fluorophenyl groups, may also find applications in material science and catalysis. Studies on similar structures have explored their use in creating novel polymers and materials with unique electronic and optical properties. The synthesis and characterization of polymers containing pyrrolopyrrole dione units have demonstrated their potential in creating deeply colored materials for various applications (Welterlich et al., 2012).
Properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-(2-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h4-6,8-9,18H,1-3,7,10-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSPGQNHRRASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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